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Compound of Interest

Compound Name: Adrogolide Hydrochloride

Cat. No.: B193569 Get Quote

For Research Use Only. Not for human or veterinary use.

Introduction
Adrogolide hydrochloride, also known as ABT-431, is a prodrug that is rapidly converted in

vivo to its active metabolite, A-86929. A-86929 is a potent and selective full agonist of the

dopamine D1 receptor.[1][2] This technical guide provides a comprehensive overview of the

chemical structure, properties, and pharmacological profile of Adrogolide Hydrochloride,

intended for researchers, scientists, and professionals in drug development. The compound

has been investigated for its therapeutic potential in conditions such as Parkinson's disease

and cocaine addiction.[1][3]

Chemical Structure and Properties
Adrogolide hydrochloride is the diacetate ester prodrug of A-86929. This chemical

modification enhances its stability.[2]

Chemical Structure:

IUPAC Name: Benzo(f)thieno(2,3-c)quinoline-9,10-diol, 4,5,5a,6,7,11b-hexahydro-2-propyl-,

diacetate (ester), hydrochloride, (5aR-trans)-[3]

CAS Number: 166591-11-3[4]

Molecular Formula: C22H26ClNO4S[3]
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Molecular Weight: 435.96 g/mol [3]

Physicochemical Properties:

Property Value Source

Appearance White to off-white solid powder [3][5]

Purity >98% (lot-specific) [3][5]

Solubility Soluble in DMSO, not in water. [3]

Optical Rotation
-218.1° (C=1.25 g/100ml ,

MeOH, 25°C, 589nm)
[5]

Synthesis
A synthetic route to Adrogolide Hydrochloride (ABT-431) has been described. The process

involves several steps, starting from 6,7-dimethoxy-1-tetralone. Key stages of the synthesis

include the reduction of the tetralone, dehydration, nitration, and condensation with N-tert-butyl-

5-propylthiophene-2-carboxamide. The resulting intermediate undergoes reduction and

cyclization. The enantiomerically pure active compound, A-86929, is obtained through chiral

chromatography. The final steps involve demethylation and subsequent acetylation to yield the

diacetate ester, followed by treatment with ethereal HCl to form the hydrochloride salt.[6] A

more recent enantioselective synthesis of the active metabolite A-86929 has also been

reported, starting from 4-bromo-2-propylthiophene and involving a key condensation step with

a chiral butyramide derivative.[6]

Analytical Methods
High-Performance Liquid Chromatography (HPLC):

A validated HPLC method is crucial for the purity assessment and quantification of Adrogolide
Hydrochloride. While a specific validated method for Adrogolide Hydrochloride is not

publicly available in the provided search results, a general approach to developing and

validating such a method would follow ICH guidelines. Key parameters to consider include:
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Column: A reverse-phase column, such as a C18, is typically suitable for this type of

molecule.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic

solvent (e.g., acetonitrile or methanol) would be optimized for separation.

Detection: UV detection at a wavelength of maximum absorbance for Adrogolide
Hydrochloride.

Validation Parameters: The method should be validated for specificity, linearity, accuracy,

precision (repeatability and intermediate precision), limit of detection (LOD), limit of

quantification (LOQ), and robustness.[7][8][9]

Pharmacology
Adrogolide hydrochloride is a prodrug that is rapidly hydrolyzed in plasma (half-life < 1

minute) to its active form, A-86929.[2] A-86929 is a potent and highly selective full agonist for

the dopamine D1 receptor. In in vitro functional assays, A-86929 has been shown to be over

400 times more selective for the D1 receptor than the D2 receptor.[1][10]

Mechanism of Action & Signaling Pathway:

Activation of the dopamine D1 receptor by A-86929 initiates a downstream signaling cascade.

The D1 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gαs/olf

subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion

of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates

Protein Kinase A (PKA). A key substrate of PKA in dopaminoceptive neurons is the

phosphoprotein DARPP-32 (Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa).

Phosphorylation of DARPP-32 by PKA converts it into a potent inhibitor of Protein

Phosphatase-1 (PP1). The inhibition of PP1 leads to an increased phosphorylation state of

various downstream effector proteins, ultimately modulating neuronal excitability and gene

expression.
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Experimental Protocols
Radioligand Binding Assay for Dopamine D1 Receptor
This protocol provides a general framework for a competitive radioligand binding assay to

determine the affinity of A-86929 for the dopamine D1 receptor.

Materials:

Cell membranes prepared from a cell line stably expressing the human dopamine D1

receptor (e.g., CHO-K1 or HEK293 cells).

Radioligand: e.g., [3H]-SCH23390 (a D1-selective antagonist).

Unlabeled ligand: A-86929.
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Non-specific binding control: e.g., (+)Butaclamol or a high concentration of unlabeled

SCH23390.

Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

Wash buffer: Ice-cold binding buffer.

96-well plates.

Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethylenimine (PEI).

Scintillation cocktail.

Scintillation counter.

Procedure:

Membrane Preparation: Homogenize cells expressing the D1 receptor in a cold lysis buffer

and pellet the membranes by centrifugation. Wash the pellet and resuspend in binding buffer.

Determine the protein concentration using a suitable method (e.g., BCA assay).

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

150 µL of the membrane preparation (typically 3-20 µg of protein).

50 µL of competing test compound (A-86929 at various concentrations) or buffer for total

binding.

50 µL of a non-specific binding control for determining non-specific binding.

50 µL of the radioligand at a concentration near its Kd.

Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific

temperature (e.g., 30°C) with gentle agitation to reach equilibrium.

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber

filters using a cell harvester.
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Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove

unbound radioligand.

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a

scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Analyze the competition binding data using non-linear regression to determine the

IC50 value of A-86929. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 /

(1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.[11][12][13]

cAMP Accumulation Functional Assay
This protocol outlines a method to measure the functional activity of A-86929 at the dopamine

D1 receptor by quantifying cAMP accumulation in whole cells.

Materials:

A cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).

Cell culture medium.

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase

inhibitor like 0.5 mM IBMX).

A-86929 at various concentrations.

A cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor-based assays).

384-well white opaque plates.

Procedure:

Cell Culture and Plating: Culture the D1 receptor-expressing cells to an appropriate

confluency. Harvest the cells and resuspend them in stimulation buffer at a determined

concentration. Dispense the cell suspension into the wells of the 384-well plate.
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Compound Addition: Add varying concentrations of A-86929 to the wells. Include a vehicle

control (for basal cAMP levels) and a positive control (e.g., a known D1 agonist or forskolin

to directly stimulate adenylyl cyclase).

Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at room temperature or

37°C to allow for cAMP production.

Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay

kit to each well.

Signal Measurement: After an appropriate incubation period as per the kit instructions,

measure the signal (e.g., fluorescence, luminescence, or time-resolved fluorescence) using

a plate reader.

Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the

raw data from the experimental wells to cAMP concentrations. Plot the cAMP concentration

against the log concentration of A-86929 and fit the data to a sigmoidal dose-response curve

to determine the EC50 and Emax values.[14][15][16]

Preclinical and Clinical Overview
Preclinical Studies:

In rodent and primate models of Parkinson's disease, Adrogolide hydrochloride
(administered as its active form A-86929) has demonstrated efficacy in improving motor

deficits.[1][2] For instance, in rats with unilateral 6-hydroxydopamine lesions, it induced

contralateral rotations, a standard behavioral measure of dopaminergic activity.[2] In MPTP-

lesioned marmosets, it improved disability scores and locomotor activity.[1]

Clinical Studies:

In clinical trials involving patients with Parkinson's disease, intravenous administration of

Adrogolide hydrochloride has shown antiparkinsonian efficacy comparable to that of L-

DOPA.[1][10] Some studies suggested a reduced propensity to induce dyskinesia compared to

L-DOPA.[10] However, the oral bioavailability of Adrogolide hydrochloride is low

(approximately 4%) due to extensive first-pass metabolism.[1]
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Conclusion
Adrogolide hydrochloride, as a prodrug for the potent and selective dopamine D1 receptor

agonist A-86929, represents a significant tool for investigating the therapeutic potential of D1

receptor modulation. This guide has provided an in-depth overview of its chemical properties,

synthesis, analytical methods, and pharmacological profile, including its mechanism of action

and relevant experimental protocols. This information is intended to support further research

and development efforts in the field of dopaminergic therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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